3-Aminocyclohexane-1-carbonyl chloride
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Overview
Description
3-Aminocyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO It is a derivative of cyclohexane, featuring an amino group at the third position and a carbonyl chloride group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminocyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-aminocyclohexanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Aminocyclohexanecarboxylic acid+SOCl2→3-Aminocyclohexane-1-carbonyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-aminocyclohexanecarboxylic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed through reaction with amines
Esters: Formed through reaction with alcohols
Thioesters: Formed through reaction with thiols
Scientific Research Applications
3-Aminocyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes and receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials with unique properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-aminocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in forming more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the amino group, making it less versatile in certain reactions.
3-Aminocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity.
Cyclohexylamine: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
Uniqueness
3-Aminocyclohexane-1-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-aminocyclohexane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-7(10)5-2-1-3-6(9)4-5/h5-6H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFQJALEDUTEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607770 |
Source
|
Record name | 3-Aminocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761353-87-1 |
Source
|
Record name | 3-Aminocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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